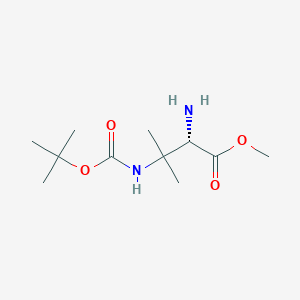

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Overview

Description

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Coupling Reactions: The compound can participate in peptide coupling reactions using common reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions

Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or dichloromethane.

Major Products Formed

Scientific Research Applications

Applications Overview

-

Peptide Synthesis

- The compound serves as a crucial building block in the synthesis of peptides. Its tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of peptides during synthesis.

- Case Study : In a study published in the Journal of Peptide Science, researchers utilized Boc-Val-OMe to synthesize a series of biologically active peptides, demonstrating improved yields and purities compared to traditional methods .

-

Drug Development

- Given its amino acid properties, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is employed in drug design, particularly for metabolic disorders and other therapeutic areas.

- Case Study : A recent investigation highlighted its role in developing inhibitors for specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for further drug development .

-

Biochemical Research

- The compound is used to study enzyme kinetics and protein interactions, providing insights into metabolic pathways and potential therapeutic targets.

- Case Study : Research published in Biochemistry illustrated how Boc-Val-OMe facilitated the study of enzyme-substrate interactions, leading to the identification of novel regulatory mechanisms in metabolic pathways .

-

Cosmetic Chemistry

- Emerging research indicates that this compound may have applications in skincare formulations due to its moisturizing properties.

- Case Study : A formulation study reported enhanced skin hydration and elasticity when incorporating this compound into cosmetic products, suggesting promising applications in the beauty industry .

-

Food Industry Applications

- The compound can also be explored as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness.

- Case Study : In food science research, Boc-Val-OMe was evaluated for its flavor-enhancing properties in various formulations, indicating its potential utility in food technology .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine is revealed, allowing for further functionalization or coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is unique due to its specific structure, which includes a methyl ester and a tert-butoxycarbonyl-protected amino group. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic transformations .

Biological Activity

(S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, with a CAS number of 1093192-07-4, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methyl group that contribute to its pharmacological properties.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- Storage Conditions : Should be stored in a dark place under an inert atmosphere at temperatures below -20°C to maintain stability .

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. The compound's structural modifications enhance its selectivity and potency against different HDAC isoforms.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that the compound exhibits varying degrees of inhibitory activity against several HDAC isoforms. The following table summarizes the IC50 values for selected HDACs:

| HDAC Isoform | IC50 (nM) | Remarks |

|---|---|---|

| HDAC1 | 14 | Potent inhibitor |

| HDAC2 | 20 | Selective inhibition |

| HDAC3 | 67 | Moderate potency |

| HDAC8 | >200 | Poor inhibitor |

| HDAC10 | 350 | Least affected |

These findings suggest that the compound's efficacy can be tailored through structural modifications, making it a candidate for further development in therapeutic applications targeting epigenetic regulation .

Case Studies and Research Findings

- Epigenetic Modulation : A study demonstrated that this compound could modulate gene expression profiles in cancer cell lines by inhibiting HDAC activity. This modulation led to increased expression of tumor suppressor genes and decreased expression of oncogenes, indicating potential anti-cancer properties .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in macrophage cells. The mechanism involves the downregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Potential : Preliminary research has indicated that the compound may offer neuroprotection by modulating pathways involved in neuronal survival and apoptosis. This aspect is particularly relevant for neurodegenerative diseases where HDAC inhibition can lead to neuroprotection .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for further development:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sequential protection of amino groups. For example, the tert-butoxycarbonyl (Boc) group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. The methyl ester moiety is stabilized via Fischer esterification or carbodiimide-mediated coupling. Key parameters include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group and controlling reaction temperatures (0–25°C) to avoid racemization . Purification often employs flash chromatography or recrystallization from ethyl acetate/hexane mixtures .

Q. How can the stereochemical purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is preferred for enantiomeric excess (ee) determination. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, can confirm regiochemistry and Boc-group integrity. For example, the tert-butyl protons in the Boc group appear as a singlet near δ 1.4 ppm in ¹H NMR. Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight .

Q. What are the stability considerations for long-term storage of this compound, and how should it be handled to prevent degradation?

- Methodological Answer : The compound is hygroscopic and prone to Boc-group cleavage under acidic or aqueous conditions. Storage at –20°C in anhydrous, sealed containers under nitrogen is recommended. Desiccants like silica gel should be used in storage vials. The hydrochloride salt form (CAS 1093192-08-5) offers improved stability for certain applications . Avoid prolonged exposure to light, as UV irradiation may degrade the ester moiety .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) protection strategy influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The Boc group acts as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., 4 M HCl in dioxane or TFA/CH₂Cl₂). This facilitates sequential peptide synthesis without disrupting the methyl ester. However, steric hindrance from the Boc group may reduce coupling efficiency in solid-phase peptide synthesis (SPPS), necessitating optimized activators like HATU or PyBOP .

Q. What are common side reactions observed during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Racemization : Occurs during esterification or Boc deprotection. Use low temperatures (0–5°C) and minimize reaction times.

- Boc-group cleavage : Avoid protic solvents or acidic impurities. Pre-purify starting materials via ion-exchange chromatography.

- Ester hydrolysis : Control moisture levels by using molecular sieves or anhydrous solvents.

Side products can be identified via LC-MS and separated using reverse-phase HPLC .

Q. How can the compound’s compatibility with bioorthogonal chemistry be assessed for applications in prodrug design?

- Methodological Answer : Evaluate reactivity of the amino and ester groups with click chemistry reagents (e.g., azide-alkyne cycloaddition). The Boc-protected amine is inert under most conditions, but deprotection allows conjugation. Stability assays in physiological buffers (pH 7.4, 37°C) over 24–72 hours can assess hydrolytic degradation. Fluorescent tagging via NHS ester derivatives is a common validation step .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer :

- NMR discrepancies : Ensure consistent deuteration of solvents and calibrate spectrometers using internal standards (e.g., TMS).

- HPLC retention shifts : Verify column batch consistency and mobile phase pH.

- Mass spec anomalies : Use isotopic pattern analysis to distinguish impurities. Cross-validate with independent techniques like IR spectroscopy for functional group confirmation .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound, based on its hazard profile?

- Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Monitor for symptoms of toxicity (e.g., nausea, dizziness) and follow first-aid protocols outlined in SDS documents .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWVEOUYCGZORL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093192-07-4 | |

| Record name | (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.